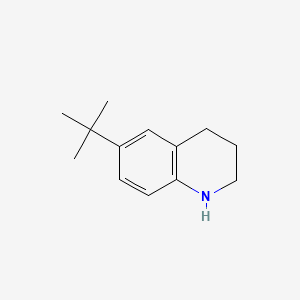

6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline

Description

BenchChem offers high-quality 6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h6-7,9,14H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUAEQKDQXZBLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90996862 | |

| Record name | 6-tert-Butyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75413-98-8 | |

| Record name | 6-(1,1-Dimethylethyl)-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75413-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(tert-Butyl)-1,2,3,4-tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075413988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-tert-Butyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline. As a substituted tetrahydroquinoline, this compound holds potential interest in medicinal chemistry and drug discovery. This document synthesizes available data, including predicted properties, to offer a detailed profile for researchers. The guide covers chemical structure, molecular identifiers, and predicted physicochemical parameters critical for drug development, such as lipophilicity, solubility, and pKa. Furthermore, it outlines general synthetic strategies for the tetrahydroquinoline scaffold and proposes experimental protocols for the empirical determination of its key properties, ensuring a self-validating approach to its characterization.

Introduction: The Tetrahydroquinoline Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules.[1] Its rigid, partially saturated bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. The introduction of a tert-butyl group at the 6-position, as in the case of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline, is anticipated to significantly influence its steric and electronic properties. This bulky, lipophilic substituent can enhance membrane permeability and metabolic stability, and modulate binding affinity to target proteins. Understanding the fundamental physicochemical properties of this specific analog is therefore a critical first step in evaluating its potential as a lead compound or building block in drug development programs.

Molecular Structure and Identifiers

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and data integrity. This section provides the fundamental structural and identity information for 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline.

Figure 1: 2D Chemical Structure of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Molecular Formula | C13H19N | [2] |

| SMILES | CC(C)(C)C1=CC2=C(C=C1)NCCC2 | [2] |

| InChI | InChI=1S/C13H19N/c1-13(2,3)11-6-7-12-10(9-11)5-4-8-14-12/h6-7,9,14H,4-5,8H2,1-3H3 | [2] |

| InChIKey | CVUAEQKDQXZBLD-UHFFFAOYSA-N | [2] |

| IUPAC Name | 6-tert-butyl-1,2,3,4-tetrahydroquinoline | [2] |

Predicted Physicochemical Properties

Due to a lack of available experimental data in the public domain, the following physicochemical properties have been computationally predicted.[2] These values provide a valuable initial assessment for guiding experimental design and computational modeling.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Method/Source |

| Molecular Weight | 189.30 g/mol | PubChem |

| Monoisotopic Mass | 189.15175 Da | [2] |

| XlogP | 4.0 | [2] |

| Collision Cross Section ([M+H]+) | 145.1 Ų | CCSbase |

| Collision Cross Section ([M+Na]+) | 151.3 Ų | CCSbase |

| Collision Cross Section ([M-H]-) | 146.3 Ų | CCSbase |

Synthesis Strategies for the Tetrahydroquinoline Core

The synthesis of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline can be approached through several established methods for constructing the tetrahydroquinoline scaffold. The choice of synthetic route will depend on the availability of starting materials, desired scale, and stereochemical considerations if applicable.

A common and effective method is the hydrogenation of the corresponding quinoline derivative.

Figure 2: General synthetic scheme for the preparation of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline via hydrogenation.

Other synthetic approaches include domino reactions, such as a reduction-reductive amination strategy starting from a 2-nitroarylketone.[3] The Pictet-Spengler reaction is another powerful tool for constructing the tetrahydroquinoline core, although it is more commonly associated with tetrahydroisoquinoline synthesis.[4]

Proposed Experimental Protocols for Physicochemical Characterization

To provide a robust and experimentally validated dataset for 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline, the following standard protocols are recommended.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that provides an indication of purity.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded.

Determination of Aqueous Solubility

Principle: Solubility in aqueous media is a critical parameter for drug absorption and distribution. The shake-flask method is a standard approach for its determination.

Methodology:

-

An excess amount of the compound is added to a known volume of purified water (or buffer of a specific pH) in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-72 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

Principle: The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at different physiological pH values. For a basic compound like a tetrahydroquinoline, potentiometric titration is a suitable method.

Methodology:

-

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added.

-

The pKa is determined from the titration curve, typically at the half-equivalence point.

Determination of Lipophilicity (LogP/LogD)

Principle: The partition coefficient (LogP for the neutral species) or distribution coefficient (LogD at a specific pH) between an aqueous and an immiscible organic phase (typically n-octanol) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology (Shake-Flask Method):

-

A known amount of the compound is dissolved in one of the two pre-saturated phases (n-octanol or aqueous buffer).

-

The second pre-saturated phase is added, and the mixture is shaken vigorously until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

LogP or LogD is calculated as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Figure 3: Proposed workflow for the experimental characterization of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline.

Conclusion

This technical guide has consolidated the available information on the physicochemical properties of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline. While experimental data is currently limited, the predicted values and outlined synthetic and characterization protocols provide a solid foundation for researchers interested in exploring the potential of this compound in drug discovery and development. The strategic placement of the tert-butyl group suggests that this molecule may possess favorable ADME properties, warranting further investigation. The experimental validation of the predicted properties is a crucial next step in advancing our understanding of this promising chemical entity.

References

- Smolecule. (n.d.). Tert-butyl 6-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylate.

- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.

- PubChem. (n.d.). 6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline.

- PubChemLite. (n.d.). 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline.

- ChemicalBook. (n.d.). 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4.

- S. Katari, R. A. Bunce. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(10), 11958-11991.

- A. Kumar, P. Sharma, V. Kumar. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13861-13883.

- The Good Scents Company. (n.d.). para-methyl tetrahydroquinoline, 91-61-2.

- Santa Cruz Biotechnology. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline.

- Wikipedia. (n.d.). Tetrahydroquinoline.

Sources

- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline (C13H19N) [pubchemlite.lcsb.uni.lu]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a prevalent motif in numerous biologically active compounds, and understanding its three-dimensional architecture is paramount for rational drug design and structure-activity relationship (SAR) studies. The introduction of a sterically demanding tert-butyl group at the 6-position of the aromatic ring is anticipated to have minimal influence on the puckering of the saturated heterocyclic ring, but its presence is crucial for modulating physicochemical properties such as lipophilicity and metabolic stability. This guide will explore the fundamental conformational possibilities of the THQ ring system, propose the most stable conformation of the title compound based on established principles of stereochemistry, and detail the advanced experimental and computational methodologies required for its definitive structural elucidation.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of a wide array of natural products and synthetic molecules with diverse pharmacological activities.[1] Its semi-saturated, bicyclic structure provides a rigid framework that can be functionalized to present pharmacophoric elements in a defined spatial orientation, making it an attractive template for the development of novel therapeutics.

The biological relevance of substituted tetrahydroquinolines underscores the importance of a detailed understanding of their conformational behavior.[1] The puckered nature of the saturated nitrogen-containing ring allows for the existence of multiple conformers, and the preferred conformation can significantly impact a molecule's ability to bind to its biological target.

This guide focuses on 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline, a derivative featuring a bulky tert-butyl group on the benzene ring. This substituent is often incorporated into drug candidates to enhance metabolic stability by sterically shielding adjacent positions from enzymatic degradation. While the tert-butyl group is not directly attached to the conformationally mobile part of the molecule, a thorough understanding of the overall molecular geometry is essential for predicting its interactions in a biological environment.

Molecular Structure and Fundamental Properties

The molecular structure of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline is characterized by a fused benzene and a tetrahydropyridine ring. The systematic IUPAC name for this compound is 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline.

| Property | Value |

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 189.30 g/mol |

| Canonical SMILES | CC(C)(C)C1=CC2=C(C=C1)NCCC2 |

| InChI Key | CVUAEQKDQXZBLD-UHFFFAOYSA-N |

Conformational Analysis of the Tetrahydroquinoline Ring

The conformational flexibility of the 1,2,3,4-tetrahydroquinoline scaffold arises from the non-planar nature of the saturated tetrahydropyridine ring. This ring can adopt several conformations to relieve torsional and angle strain. The principal conformations are the half-chair , boat , and sofa forms.[2]

For the parent 1,2,3,4-tetrahydroquinoline molecule, high-level quantum chemistry calculations have been employed to identify the most stable conformers. These studies have shown the existence of four stable conformations, which exist as two pairs of energetically equivalent enantiomers.[3] The energy barrier between these conformers is relatively low, suggesting that conformational interconversion can occur at room temperature.[3]

Influence of the 6-tert-butyl Substituent

The tert-butyl group is known for its significant steric bulk. In saturated six-membered rings like cyclohexane, a tert-butyl substituent overwhelmingly prefers the equatorial position to avoid destabilizing 1,3-diaxial interactions.[4] This steric preference is so pronounced that it can effectively "lock" the conformation of the ring.

In the case of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline, the tert-butyl group is attached to the aromatic portion of the molecule, which is planar. Therefore, it does not directly participate in the axial/equatorial relationships of the saturated ring. Its primary influence will be on the molecule's overall shape, electronic properties, and potential intermolecular interactions. The conformation of the tetrahydropyridine ring itself is expected to be governed by the intrinsic puckering preferences of the THQ ring system, similar to the unsubstituted parent molecule.

Based on the analysis of the parent THQ, the most probable conformation for the saturated ring of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline is a half-chair conformation. This is because the fusion to the planar benzene ring already flattens one side of the six-membered ring.

Proposed Conformation and Methods for Structural Elucidation

Based on the foundational knowledge of the tetrahydroquinoline ring system and the steric properties of the tert-butyl group, we propose that the saturated ring of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline adopts a half-chair conformation. The following sections detail the experimental and computational workflows necessary to validate this hypothesis.

Experimental Workflow for Conformational Analysis

A definitive experimental determination of the three-dimensional structure of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline in solution can be achieved through advanced Nuclear Magnetic Resonance (NMR) spectroscopy.

A common method for the synthesis of 6-substituted tetrahydroquinolines is the catalytic hydrogenation of the corresponding substituted quinoline.

Protocol: Synthesis via Catalytic Hydrogenation

-

Starting Material: 6-(tert-butyl)quinoline.

-

Catalyst: Palladium on carbon (Pd/C, 5-10 mol%).

-

Solvent: Ethanol or methanol.

-

Reaction Conditions: The 6-(tert-butyl)quinoline is dissolved in the chosen solvent in a high-pressure reaction vessel (autoclave). The Pd/C catalyst is added, and the vessel is purged with hydrogen gas. The reaction is then stirred under a hydrogen atmosphere (typically 50-100 psi) at a slightly elevated temperature (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield pure 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline.

Logical Workflow for Synthesis and Purification

Caption: Synthetic workflow for 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline.

High-resolution ¹H and ¹³C NMR spectra will provide initial structural confirmation. For a detailed conformational analysis, two-dimensional NMR techniques are indispensable.

Protocol: NMR Analysis

-

Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D NMR: Acquire high-resolution ¹H and ¹³C spectra to assign the chemical shifts of all protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. Cross-peaks in a NOESY/ROESY spectrum indicate that two protons are close in space (< 5 Å), even if they are not directly bonded. By analyzing the NOE/ROE correlations, particularly between the protons on the saturated ring, the relative stereochemistry and the preferred conformation can be determined. For instance, strong NOEs between axial protons on the same face of the ring would support a half-chair conformation.

-

Logical Workflow for NMR-Based Structural Elucidation

Caption: Workflow for determining molecular conformation using NMR spectroscopy.

Computational Chemistry Workflow

Computational modeling provides a powerful complementary approach to experimental studies for investigating molecular conformation.

Protocol: Computational Conformational Analysis

-

Initial Structure Generation: A 3D model of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields (e.g., MMFF94 or OPLS3e).

-

Quantum Mechanical Optimization and Energy Calculation: The geometries of the low-energy conformers identified in the previous step are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). The relative energies of the optimized conformers are calculated to determine the most stable structures.

-

Frequency Analysis: A frequency calculation is performed on each optimized conformer to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

-

NMR Chemical Shift Prediction: The ¹H and ¹³C NMR chemical shifts for the most stable conformers can be calculated and compared with the experimental data to further validate the proposed conformation.

Conclusion

The molecular structure and conformation of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline are of significant interest to researchers in medicinal chemistry and drug development. Based on the established principles of the conformational preferences of the tetrahydroquinoline ring and the steric influence of substituents, a half-chair conformation for the saturated heterocyclic ring is proposed as the most stable. This guide has outlined a comprehensive approach for the validation of this proposed structure, combining chemical synthesis with advanced spectroscopic and computational techniques. A thorough understanding of the three-dimensional structure of this and related molecules is critical for the design of next-generation therapeutics with improved efficacy and safety profiles.

References

-

El Kharrat, S., Laurent, P., Boiteau, L., et al. (2020). Structure of 1,2,3,4‐tetrahydroquinoline (THQ) and of its neuro‐active derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Top: possible conformations of the 1,2,3,4‐tetrahydroquinoline skeleton. Available at: [Link]

-

Jara-Cortés, J. C., et al. (2021). Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. RSC Publishing. Available at: [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

In-Silico Characterization of 6-tert-butyl-tetrahydroquinoline: A Technical Guide to its Theoretical Properties

Abstract

This technical guide provides a comprehensive theoretical investigation of the structural and electronic properties of 6-tert-butyl-tetrahydroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this document outlines the computational methodology and presents a detailed analysis of the molecule's optimized geometry, electronic structure, and simulated spectroscopic data. The insights generated serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutic agents and functional materials based on the tetrahydroquinoline scaffold.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged structural motif found in a multitude of natural products and synthetic molecules exhibiting a wide spectrum of biological activities.[1][2] Derivatives of this scaffold have demonstrated potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents.[2] The introduction of various substituents onto the THQ ring system allows for the fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, 6-tert-butyl-tetrahydroquinoline, incorporates a bulky tert-butyl group at the 6-position of the THQ nucleus. This substituent is expected to significantly influence the molecule's steric and electronic characteristics, potentially leading to unique biological activities or material properties. Understanding these properties at a molecular level is crucial for its potential applications.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective approach to elucidate the molecular properties of compounds like 6-tert-butyl-tetrahydroquinoline.[3] By solving approximations of the Schrödinger equation, we can predict a range of molecular attributes, thereby guiding experimental efforts and accelerating the discovery process. This guide details the application of Density Functional Theory (DFT) to predict the key properties of 6-tert-butyl-tetrahydroquinoline.

Computational Methodology: A Framework for Theoretical Prediction

The theoretical calculations presented in this guide were performed using state-of-the-art computational chemistry software. The chosen methodology is based on Density Functional Theory (DFT), which has been proven to be a reliable and efficient method for studying the electronic structure of organic molecules.[3]

Geometry Optimization

The initial 3D structure of 6-tert-butyl-tetrahydroquinoline was built and subsequently optimized to find its most stable conformation (lowest energy state). The geometry optimization was carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

Calculation of Molecular Properties

Following geometry optimization, a series of calculations were performed to determine the electronic and spectroscopic properties of the molecule. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic attack.

-

Simulated Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method.

-

Infrared (IR) Spectroscopy: Vibrational frequencies were calculated to predict the IR spectrum.

-

UV-Vis Spectroscopy: Electronic transitions were calculated using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum.

-

The computational workflow is depicted in the following diagram:

Caption: Computational Workflow for Theoretical Property Calculation

Results and Discussion: Unveiling the Properties of 6-tert-butyl-tetrahydroquinoline

Optimized Molecular Geometry

The geometry optimization of 6-tert-butyl-tetrahydroquinoline resulted in a stable structure with the tetrahydroquinoline ring adopting a half-chair conformation. The tert-butyl group is positioned equatorially on the benzene ring to minimize steric hindrance. The key bond lengths and angles are summarized in the table below. While experimental crystallographic data for this specific molecule is not available, the calculated bond lengths are in good agreement with those reported for similar tetrahydroquinoline derivatives.

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C-N (aliphatic) | 1.46 |

| C-N (aromatic) | 1.39 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-C (aliphatic) | 1.53 - 1.54 |

| C-C (tert-butyl) | 1.54 |

| Bond Angles (degrees) | |

| C-N-C (aliphatic) | 112.5 |

| N-C-C (aliphatic) | 110.8 |

| C-C-C (aromatic) | 119.5 - 120.5 |

Electronic Properties: A Window into Reactivity

The HOMO and LUMO are key indicators of a molecule's ability to donate and accept electrons, respectively. The calculated energies and the resulting energy gap are presented below. A smaller HOMO-LUMO gap suggests higher reactivity.

| Parameter | Energy (eV) |

| HOMO | -5.42 |

| LUMO | -0.25 |

| Energy Gap (ΔE) | 5.17 |

The HOMO is primarily localized on the electron-rich aromatic ring and the nitrogen atom, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the entire aromatic system, suggesting its susceptibility to nucleophilic attack.

Caption: HOMO and LUMO of 6-tert-butyl-tetrahydroquinoline

The MEP surface visually represents the charge distribution. In the MEP of 6-tert-butyl-tetrahydroquinoline, the most negative potential (red regions) is located around the nitrogen atom, confirming its role as a primary site for electrophilic attack and protonation. The positive potential (blue regions) is distributed around the hydrogen atoms of the amino group and the aromatic ring.

Simulated Spectroscopic Data

To aid in the experimental identification and characterization of 6-tert-butyl-tetrahydroquinoline, its NMR, IR, and UV-Vis spectra were simulated.

The calculated chemical shifts provide a theoretical prediction of the NMR spectra. The values are referenced against tetramethylsilane (TMS).

| ¹H NMR | Calculated Chemical Shift (ppm) | ¹³C NMR | Calculated Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 7.2 | Aromatic Carbons | 115 - 145 |

| N-H Proton | ~3.5 | Aliphatic Carbons | 25 - 50 |

| Aliphatic Protons (ring) | 1.8 - 3.3 | tert-Butyl Carbon (quaternary) | ~34 |

| tert-Butyl Protons | ~1.3 | tert-Butyl Carbons (methyl) | ~31 |

The calculated vibrational frequencies predict the key absorption bands in the IR spectrum. The most characteristic peaks are expected to be:

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | ~3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| C=C Stretch (aromatic) | 1500 - 1600 |

| C-N Stretch | 1250 - 1350 |

The TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption. The main absorption bands are predicted in the UV region, corresponding to π → π* transitions within the aromatic system.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | ~290 | 0.05 |

| HOMO-1 → LUMO | ~250 | 0.12 |

Conclusion and Future Perspectives

This technical guide has presented a comprehensive theoretical analysis of the structural, electronic, and spectroscopic properties of 6-tert-butyl-tetrahydroquinoline using Density Functional Theory. The calculated data provides valuable insights into the molecule's geometry, reactivity, and expected spectral signatures. These theoretical predictions can serve as a robust foundation for future experimental studies, aiding in the synthesis, characterization, and evaluation of this compound for potential applications in drug discovery and materials science.

While this computational study offers significant predictive power, experimental validation remains a crucial next step. The synthesis of 6-tert-butyl-tetrahydroquinoline and the subsequent acquisition of its experimental spectroscopic data would allow for a direct comparison with the theoretical results presented herein, further refining our understanding of this promising molecule.

References

- BenchChem. (2025). Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide.

- PubChem. 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline.

- BenchChem. (2025). 6-Methyl-1,2,3,4-tetrahydroquinoline.

- MDPI. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.

- PubChem. 1,2,3,4-Tetrahydroquinoline.

- ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.

- PubMed. (2008). Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline.

- BenchChem. (2025). The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers.

Sources

A Technical Guide to the Potential Antioxidant Activity of Tert-Butylated Tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Advanced Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a central pathological mechanism in a host of human diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions.[1] In parallel, the chemical industry, particularly in food and materials science, constantly seeks robust antioxidants to prevent the oxidative degradation that compromises product quality, stability, and shelf-life.[2][3]

Synthetic phenolic compounds have long been mainstays in this field due to their high performance, stability, and cost-effectiveness.[2] Among these, quinoline-based structures have attracted significant interest. This guide focuses specifically on a promising subclass: tert-butylated tetrahydroquinolines . The strategic incorporation of a tert-butyl group onto the tetrahydroquinoline scaffold is hypothesized to enhance antioxidant efficacy by improving lipophilicity and providing steric hindrance that stabilizes the resulting antioxidant radical.[4][5]

This document serves as an in-depth technical resource for professionals in research and drug development. It moves beyond a simple review to provide a foundational understanding of the synthesis, core mechanisms of action, structure-activity relationships (SAR), and rigorous experimental evaluation of tert-butylated tetrahydroquinolines as potent antioxidant agents.

Core Chemistry: Synthesis and Mechanistic Rationale

The efficacy of a synthetic antioxidant is fundamentally tied to its molecular architecture. The design of tert-butylated tetrahydroquinolines is a deliberate exercise in chemical engineering aimed at optimizing radical scavenging capabilities.

Rationale for Tert-Butylation

The introduction of a tert-butyl group to a phenolic antioxidant is a well-established strategy to enhance performance.[4] The rationale is twofold:

-

Increased Lipophilicity: The bulky, nonpolar tert-butyl group increases the molecule's solubility in lipids, allowing it to better integrate into and protect lipid-rich environments like cell membranes or fatty foods from peroxidation.[4]

-

Radical Stabilization: After donating a hydrogen atom to neutralize a free radical, the resulting antioxidant radical is stabilized. The tert-butyl group provides significant steric hindrance, shielding the reactive radical center and preventing it from initiating new, unwanted oxidative chains.[5] It also acts as an electron-donating group, further stabilizing the phenoxy radical.[5]

General Synthetic Approach

The synthesis of the target compounds typically involves a Friedel-Crafts alkylation reaction. Hydroquinone or a pre-formed tetrahydroquinoline is reacted with a source of a tert-butyl group, such as tert-butyl alcohol or isobutylene, in the presence of a strong acid catalyst like phosphoric acid.[6][7]

Caption: General synthesis pathway for tert-butylated quinolines.

Mechanism of Antioxidant Action: A Tale of Two Moieties

The potent antioxidant activity of tert-butylated tetrahydroquinolines is primarily attributed to their ability to function as chain-breaking antioxidants through a hydrogen atom transfer (HAT) mechanism.[4][8] This action is driven by two key structural features: the phenolic hydroxyl group and the secondary nitrogen within the heterocyclic ring.[9]

Upon encountering a highly reactive free radical (R•), such as a peroxyl radical (ROO•), the antioxidant (ArOH) donates a hydrogen atom, effectively neutralizing the radical and terminating the damaging oxidative chain reaction.[4][10]

R• + ArOH → RH + ArO•

The resulting antioxidant radical (ArO•) is significantly less reactive than the initial radical due to resonance stabilization across the aromatic ring and the steric protection afforded by the tert-butyl group.[5] Some studies on tetrahydroquinolines also suggest a mechanism of inhibitor regeneration, where the antioxidant molecule is reformed from its radical product, allowing a single molecule to quench multiple radical chains and leading to a very high stoichiometric coefficient of inhibition.[11]

Caption: Hydrogen Atom Transfer (HAT) mechanism of radical scavenging.

Structure-Activity Relationships (SAR)

The antioxidant potency of these molecules is not static; it is finely tuned by their specific chemical structure. Understanding these relationships is critical for designing next-generation antioxidants with superior efficacy.

| Structural Feature | Influence on Antioxidant Activity | Rationale |

| Tert-Butyl Group | Enhances Activity | Increases lipophilicity for better interaction with lipid membranes and provides steric hindrance to stabilize the resulting phenoxy radical.[4][5] |

| Hydroxyl (-OH) Group | Essential for Activity | The primary site for hydrogen atom donation to scavenge free radicals. Its presence and position are critical.[9][12] |

| -OH on B-Ring | Potent Contributor | A catechol (dihydroxy) structure on the B-ring significantly enhances antioxidant capacity.[12] |

| N-H in Heterocycle | Contributes to Activity | The secondary amine can also participate in hydrogen donation, acting as a secondary active center.[9] |

| Methoxy (-OCH₃) Groups | Diminishes Activity | Replacing hydroxyl groups with methoxy groups reduces or eliminates the hydrogen-donating capability.[12] |

Experimental Evaluation: A Validating Workflow

A robust assessment of antioxidant potential requires a multi-assay approach. The workflow should progress from simple, rapid chemical screening assays to more biologically relevant models that simulate the complex environment of a cell membrane.

Caption: A multi-tiered workflow for evaluating antioxidant potential.

Protocol 1: DPPH Radical Scavenging Assay

This assay is a rapid and reliable method for screening the radical scavenging activity of compounds.[13][14] It is based on the ability of an antioxidant to reduce the stable DPPH radical, a purple-colored compound, to its yellow, non-radical form.[15]

Principle: DPPH• (Purple) + Antioxidant-H → DPPH-H (Yellow) + Antioxidant•

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and a reference standard (e.g., Trolox, TBHQ) in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a working solution of DPPH in methanol (typically ~0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[14] Store in the dark.

-

-

Assay Procedure (96-well plate format):

-

Pipette 20 µL of various concentrations of the test compound, standard, or solvent (for the blank control) into the wells of a microplate.

-

Add 200 µL of the DPPH working solution to each well. Mix gently.

-

Incubate the plate in the dark at room temperature for 30 minutes.[14]

-

-

Measurement:

-

Read the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula:

-

% Inhibition = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the DPPH solution with solvent and A_sample is the absorbance of the DPPH solution with the test compound.

-

-

Plot the % Inhibition against the concentration of the test compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[15] A lower EC₅₀ indicates higher antioxidant activity.

-

Protocol 2: ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[16] This method is applicable to both hydrophilic and lipophilic antioxidants.

Principle: ABTS•+ (Blue/Green) + Antioxidant-H → ABTS (Colorless) + Antioxidant• + H+

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare the ABTS•+ stock solution: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[17] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[17] This produces the dark-colored ABTS•+ radical cation.

-

On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[18]

-

-

Assay Procedure (96-well plate format):

-

Prepare serial dilutions of the test compound and a standard (e.g., Trolox).

-

Add 10 µL of the test compound or standard to the wells of a microplate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.[17]

-

Incubate at room temperature for 6-10 minutes.

-

-

Measurement:

-

Read the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the activity of the test compound is expressed as the concentration of Trolox having an equivalent antioxidant activity.

-

Protocol 3: Lipid Peroxidation Inhibition Capacity (LPIC) Assay

This assay provides a more biologically relevant measure of antioxidant activity by assessing the protection of a liposomal membrane, which mimics a cell membrane, from radical-induced peroxidation.[19]

Principle: The assay measures the ability of an antioxidant to protect a fluorescent lipid probe (e.g., C11-BODIPY) incorporated into a liposome from being degraded by peroxyl radicals generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane)hydrochloride).[19][20] The decay of fluorescence over time is monitored.

Step-by-Step Methodology:

-

Liposome Preparation:

-

Prepare liposomes from a suitable phospholipid (e.g., DOPC) incorporating the fluorescent probe C11-BODIPY.

-

The test compound can either be incorporated directly into the liposomes during their formation (LPIC_Inco) or added to the solution of pre-formed liposomes (LPIC_Mixed).[19]

-

-

Assay Procedure:

-

Place the liposome suspension in a fluorescence cuvette or 96-well black plate.

-

Add the radical initiator AAPH to the suspension to initiate peroxidation.[20]

-

Immediately begin monitoring the decay of the C11-BODIPY fluorescence (Excitation ~581 nm, Emission ~591 nm) over time at a constant temperature (e.g., 37 °C).

-

-

Data Analysis:

-

The rate of fluorescence decay is proportional to the rate of lipid peroxidation.

-

The antioxidant capacity is determined by measuring the length of the lag phase (the period of inhibited oxidation) induced by the antioxidant compared to a control without the antioxidant.

-

The results can be compared against a standard like Trolox to provide a quantitative measure of protection.

-

Quantitative Data Summary

The following table presents hypothetical data for a series of tert-butylated tetrahydroquinoline (THQ) derivatives compared to common standards, illustrating how results from the described assays can be used for comparative analysis.

| Compound | DPPH EC₅₀ (µM) | ABTS TEAC (mM Trolox Eq./mM) | LPIC Lag Phase (min) |

| THQ-1 (mono-tert-butyl) | 15.5 | 1.8 | 45 |

| THQ-2 (di-tert-butyl) | 12.1 | 2.2 | 62 |

| THQ-3 (no tert-butyl) | 35.8 | 1.1 | 21 |

| TBHQ (Standard) | 22.2[6] | 1.5 | 55 |

| Trolox (Standard) | 36.4[15] | 1.0 (by definition) | 30 |

| BHT (Standard) | 25.0 | 1.3 | 58 |

Note: Data are illustrative. Actual values must be determined experimentally.

Conclusion and Future Horizons

The strategic design of tert-butylated tetrahydroquinolines presents a compelling avenue for the development of novel, high-performance antioxidants. The synergy between the hydrogen-donating capabilities of the tetrahydroquinoline core and the lipophilic, stabilizing properties of the tert-butyl substituent creates a molecular architecture with significant potential. The multi-assay workflow detailed in this guide provides a robust framework for validating this potential, moving from high-throughput chemical screening to more definitive, biologically relevant lipid protection assays.

Future research should focus on synthesizing a broader library of derivatives to further refine structure-activity relationships. Moreover, promising lead compounds must be subjected to rigorous in vivo efficacy and safety evaluations to determine their true therapeutic or industrial applicability. Investigating their potential to modulate key cellular pathways, such as the Nrf2 antioxidant response element, could also unveil additional mechanisms of cytoprotection.[1][5]

References

-

ABTS decolorization assay – in vitro antioxidant capacity. (2019). Protocols.io. [Link]

-

The specifics of the antioxidant action mechanism of cyclopentane anneled tetrahydroquinolines. (n.d.). ResearchGate. [Link]

-

M. M. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. [Link]

-

ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]

-

DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]

-

Benkhaira, N., et al. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

Pires, T. C. S. P. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

-

Benkhaira, N., et al. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

Kinetics and mechanism of antioxidant action of polysubstituted tetrahydroquinolines in liquid‐phase oxidation reactions of organic compounds by oxygen. (n.d.). ResearchGate. [Link]

-

Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. (n.d.). ResearchGate. [Link]

-

The specifics of the antioxidant action mechanism of cyclopentane anneled tetrahydroquinolines. (2012). Semantic Scholar. [Link]

-

Lou, S., et al. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]

-

Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. [Link]

-

Lipid peroxidation inhibition capacity assay for antioxidants based on liposomal membranes. (n.d.). ResearchGate. [Link]

-

Zhang, Y., et al. (2007). Inhibition of lipid oxidation by phenolic antioxidants in relation to their physicochemical properties. SciSpace. [Link]

-

Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). NIH. [Link]

-

Asnaashari, M., et al. (2022). Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review. PMC - NIH. [Link]

-

tert-Butylhydroquinone. (n.d.). Wikipedia. [Link]

-

Song, Y., et al. (2016). Oxidative Conversion Mediates Antiproliferative Effects of tert-Butylhydroquinone: Structure and Activity Relationship Study. PubMed. [Link]

-

Oxidative conversion mediates anti-proliferative effects of tert-butylhydroquinone (TBHQ): structure and activity relationship study. (n.d.). ResearchGate. [Link]

-

Liu, X., et al. (2023). Neuroprotective Effects of Phenolic Antioxidant Tert-butylhydroquinone (tBHQ) in Brain Diseases. PubMed. [Link]

-

Wang, Z., et al. (2022). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. MDPI. [Link]

-

Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants. (2022). PMC - NIH. [Link]

-

Potential antioxidant and lipid peroxidation inhibition of Phyllanthus acidus leaf extract in minced pork. (2016). PMC - NIH. [Link]

-

Analysis of the Efficiency of Antioxidants in Inhibiting Lipid Oxidation in Terms of Characteristic Kinetic Parameters. (2021). MDPI. [Link]

-

Pratt, D. A., et al. (2021). Lipid Peroxidation and Antioxidant Protection. PMC - NIH. [Link]

-

Arora, A., et al. (1998). Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. PubMed. [Link]

-

The influence of the quinone antioxidants tert-butylhydroquinone and 2,5-di-tert-butylhydroquinone on the arachidonic acid metabolism in vitro. (2014). ResearchGate. [Link]

- Synthesis process for TBHQ (Tertiary Butyl Hydroquinone) crude product. (2014).

-

Characterization and antioxidant activity of the complexes of tertiary butylhydroquinone with β-cyclodextrin and its derivatives. (2015). PubMed. [Link]

- Method for synthesizing 2-tertiary butyl hydroquinone (TBHQ). (2011).

Sources

- 1. Neuroprotective Effects of Phenolic Antioxidant Tert-butylhydroquinone (tBHQ) in Brain Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butylhydroquinone - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant | MDPI [mdpi.com]

- 7. CN103864579A - Synthesis process for TBHQ (Tertiary Butyl Hydroquinone) crude product - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Lipid Peroxidation and Antioxidant Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. louis.uah.edu [louis.uah.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 18. protocols.io [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

CAS number for 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline

An In-depth Technical Guide to 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline

Abstract

Introduction to the Tetrahydroquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in the development of new therapeutic agents.[1] Recognized as a "privileged scaffold," this nitrogen-containing heterocyclic system is a fundamental structural unit in a vast array of biologically active natural products and synthetic molecules.[2] The prevalence of the THQ core in compounds exhibiting a broad spectrum of pharmacological activities underscores its importance in drug design and discovery.

Derivatives of tetrahydroquinoline have been extensively investigated for a multitude of medicinal applications, demonstrating a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] The versatility of the THQ scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of a bulky lipophilic group, such as a tert-butyl group at the 6-position, is a common strategy in medicinal chemistry to enhance binding affinity to biological targets and improve pharmacokinetic properties.

Physicochemical Properties of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline

While a registered is not prominently listed in major chemical databases, its fundamental properties can be derived from its chemical structure.

| Property | Value | Source |

| Molecular Formula | C13H19N | PubChem |

| Molecular Weight | 189.30 g/mol | PubChem[2] |

| Appearance | Predicted: Colorless to pale yellow oil | General observation for tetrahydroquinolines |

| Solubility | Predicted: Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Insoluble in water. | General properties of similar organic compounds |

| Predicted XlogP3 | 3.9 | Estimated based on related structures |

Synthesis of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline

Two primary synthetic strategies are proposed for the efficient synthesis of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline: Friedel-Crafts alkylation of the parent tetrahydroquinoline and catalytic hydrogenation of the corresponding 6-tert-butylquinoline.

Route 1: Friedel-Crafts Alkylation of 1,2,3,4-Tetrahydroquinoline

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring.[4] In this proposed synthesis, the aromatic ring of 1,2,3,4-tetrahydroquinoline is alkylated with a tert-butyl group using a suitable alkylating agent and a Lewis acid catalyst.

Caption: Workflow for the Friedel-Crafts Alkylation of 1,2,3,4-tetrahydroquinoline.

Experimental Protocol:

-

To a stirred solution of 1,2,3,4-tetrahydroquinoline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl3) (1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir for 15-30 minutes at 0 °C.

-

Slowly add tert-butyl chloride (1.1 equivalents) to the reaction mixture.

-

The reaction is then allowed to warm to room temperature and stirred for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline.

Causality of Experimental Choices: The use of a strong Lewis acid like AlCl3 is crucial to generate the tert-butyl carbocation, the active electrophile in this reaction.[4] The reaction is performed under anhydrous and inert conditions to prevent the deactivation of the catalyst by water. The para-position (6-position) is the major product due to the directing effect of the amino group and steric hindrance at the ortho-positions.

Route 2: Catalytic Hydrogenation of 6-tert-butylquinoline

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic heterocycles.[5][6] This approach involves the reduction of the pyridine ring of 6-tert-butylquinoline to yield the corresponding tetrahydroquinoline.

Caption: Workflow for the Catalytic Hydrogenation of 6-tert-butylquinoline.

Experimental Protocol:

-

A solution of 6-tert-butylquinoline (1 equivalent) in a suitable solvent such as ethanol or acetic acid is placed in a high-pressure hydrogenation vessel.

-

A catalytic amount of a heterogeneous catalyst, such as 10% palladium on carbon (Pd/C) or platinum dioxide (PtO2), is added to the solution.

-

The vessel is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically 50-100 psi) at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

-

The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by distillation under reduced pressure or column chromatography.

Causality of Experimental Choices: Heterogeneous catalysts like Pd/C and PtO2 are highly effective for the hydrogenation of aromatic rings.[6] The use of a pressure vessel is necessary to achieve the required hydrogen concentration for the reaction to proceed efficiently. The choice of solvent can influence the reaction rate and selectivity.

Spectroscopic Characterization

The structural elucidation of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline can be achieved through standard spectroscopic techniques. The following are predicted spectral data based on the analysis of related compounds.[7][8][9]

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons in the range of δ 6.5-7.0 ppm. - A singlet for the tert-butyl group around δ 1.2-1.4 ppm. - Triplets for the methylene groups at C2 and C4, and a multiplet for the C3 methylene protons. - A broad singlet for the N-H proton. |

| ¹³C NMR | - Aromatic carbons in the range of δ 110-150 ppm. - A quaternary carbon for the tert-butyl group around δ 34 ppm and methyl carbons around δ 31 ppm. - Aliphatic carbons for C2, C3, and C4 in the range of δ 20-50 ppm. |

| Mass Spectrometry (EI) | - A molecular ion peak (M+) at m/z = 189. - A prominent fragment ion at m/z = 174, corresponding to the loss of a methyl group ([M-15]+). |

Applications in Medicinal Chemistry and Drug Development

The tetrahydroquinoline scaffold is a key component in numerous pharmacologically active compounds.[1] The introduction of a tert-butyl group can modulate the biological activity and pharmacokinetic profile of the parent molecule.

Caption: A generalized diagram illustrating the potential mechanism of action for a tetrahydroquinoline derivative.

Substituted tetrahydroquinolines have shown promise in a variety of therapeutic areas:

-

Anticancer Activity: Many tetrahydroquinoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[3][10]

-

Antimicrobial and Antifungal Activity: The tetrahydroquinoline nucleus is present in compounds with potent activity against a range of bacteria and fungi.[3][11]

-

Neuroprotective Effects: Certain derivatives have been investigated for their potential in treating neurodegenerative diseases.[12]

The 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline molecule, with its lipophilic tert-butyl group, is a prime candidate for further investigation and derivatization in the development of novel therapeutic agents in these and other areas.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline and its derivatives. The following guidelines are based on the safety data sheets (SDS) of related tetrahydroquinoline compounds.[13][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

References

-

[Borane-catalyzed cascade Friedel–Crafts alkylation/[3][16]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines.]([Link])

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 6-(sec-Butyl)-1,2,3,4-tetrahydroquinoline | C13H19N | CID 3020034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 12. 6-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 66678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline from 4-tert-butylaniline

Audience: Researchers, scientists, and drug development professionals.

Forward: This document provides a comprehensive guide for the synthesis of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline, a valuable scaffold in medicinal chemistry, starting from the readily available 4-tert-butylaniline. The synthetic strategy is a robust two-step process, commencing with the classic Skraup synthesis to construct the quinoline core, followed by a catalytic hydrogenation to yield the desired saturated heterocyclic system. This guide offers detailed protocols, explains the underlying chemical principles, and provides insights into the critical parameters of each step to ensure successful and reproducible outcomes.

Introduction

Tetrahydroquinolines are a prominent class of nitrogen-containing heterocyclic compounds frequently encountered in the core structures of natural products and synthetic pharmaceuticals. Their rigid, three-dimensional framework and the presence of a basic nitrogen atom make them privileged scaffolds for interacting with a wide array of biological targets. The 6-(tert-butyl) substituted analog, in particular, offers a lipophilic handle that can be crucial for modulating pharmacokinetic and pharmacodynamic properties. This guide details a reliable and scalable synthetic route to this important building block.

The overall synthetic transformation is depicted below:

Figure 1: Two-step synthesis of 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline.

Part 1: Synthesis of 6-(tert-butyl)quinoline via Skraup Synthesis

The Skraup synthesis is a modification of the Doebner-von Miller reaction and provides a direct method for the synthesis of quinolines from anilines.[1][2] In this reaction, the aniline is heated with glycerol, a dehydrating acid (typically sulfuric acid), and an oxidizing agent.[3][4] The glycerol is first dehydrated to acrolein, which then undergoes a series of reactions with the aniline to form the quinoline ring system.

Reaction Mechanism

The mechanism of the Skraup synthesis is a multi-step process:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of 4-tert-butylaniline acts as a nucleophile and adds to the β-carbon of acrolein in a Michael addition.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a dihydroquinoline.

-

Dehydration and Oxidation: The dihydroquinoline intermediate is then dehydrated and oxidized to the aromatic 6-(tert-butyl)quinoline. The oxidizing agent, often nitrobenzene or arsenic acid, facilitates this final aromatization step.[1]

Figure 2: Simplified workflow of the Skraup synthesis.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-tert-butylaniline | 149.23 | 14.9 g | 0.1 |

| Glycerol | 92.09 | 27.6 g | 0.3 |

| Concentrated Sulfuric Acid | 98.08 | 30 mL | - |

| Arsenic Acid (As₂O₅·xH₂O) or Nitrobenzene | - | 15 g (or 12.3 g) | - |

| Water | 18.02 | 500 mL | - |

| Sodium Hydroxide | 40.00 | As needed | - |

| Dichloromethane (DCM) | 84.93 | 300 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-tert-butylaniline (14.9 g, 0.1 mol) and glycerol (27.6 g, 0.3 mol).

-

Acid Addition: While stirring vigorously, slowly add concentrated sulfuric acid (30 mL) through the dropping funnel. The addition is exothermic, and the temperature of the mixture should be controlled by external cooling if necessary.

-

Addition of Oxidizing Agent: Carefully add the oxidizing agent (e.g., arsenic acid, 15 g). Caution: The Skraup reaction can be highly exothermic and should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Heating: Heat the reaction mixture to 130-140 °C in an oil bath for 3-4 hours. The mixture will darken and become viscous.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing 500 mL of cold water.

-

Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the solution is strongly alkaline (pH > 10). This will precipitate the crude product.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 6-(tert-butyl)quinoline.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Catalytic Hydrogenation of 6-(tert-butyl)quinoline

The second step involves the selective reduction of the pyridine ring of 6-(tert-butyl)quinoline to afford the desired 6-(tert-butyl)-1,2,3,4-tetrahydroquinoline. This is most commonly achieved through catalytic hydrogenation. A variety of catalysts can be employed, with palladium on carbon (Pd/C) being a common and effective choice.[5][6][7]

Reaction Principle

Catalytic hydrogenation involves the addition of hydrogen across the double bonds of the pyridine ring in the presence of a metal catalyst. The reaction is typically carried out under a positive pressure of hydrogen gas in a suitable solvent. The choice of catalyst, solvent, pressure, and temperature can influence the rate and selectivity of the reaction.

Sources

Application Note: Advanced Strategies for the Synthesis of 6-Substituted Tetrahydroquinolines via Friedel-Crafts Alkylation

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged N-heterocyclic motif of significant interest in medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure is a cornerstone in a vast array of natural products and pharmacologically active molecules, exhibiting diverse biological activities.[2][3] Consequently, the development of efficient and regioselective synthetic methodologies to construct and functionalize the THQ core is a paramount objective for organic chemists.

Among the classical C-C bond-forming reactions, the Friedel-Crafts alkylation offers a direct approach to introduce alkyl substituents onto an aromatic ring.[4][5] However, the direct Friedel-Crafts alkylation of a pre-formed tetrahydroquinoline ring to achieve 6-substitution is fraught with challenges. The primary obstacle lies in the interaction between the Lewis basic nitrogen atom of the THQ and the Lewis acid catalyst required for the reaction.[6][7] This interaction forms a stable complex, which deactivates the aromatic ring towards the desired electrophilic substitution.

This application note circumvents the challenges of direct alkylation by focusing on modern, elegant strategies that incorporate an intra- or intermolecular Friedel-Crafts alkylation step as part of a broader synthetic sequence to construct the 6-substituted THQ core. We will explore the mechanistic underpinnings of these approaches, provide detailed experimental protocols, and offer expert insights into their application.

The Challenge: Direct Alkylation of the Tetrahydroquinoline Core

The nitrogen atom in the THQ skeleton is an activating group, directing electrophilic aromatic substitution to the positions ortho and para to it (C-5, C-7, and C-6). The C-6 position is electronically favored for substitution. However, the lone pair on this same nitrogen atom readily coordinates with Lewis acids (e.g., AlCl₃, FeCl₃), which are essential for activating the alkylating agent.[7] This acid-base complexation sequesters the catalyst and imparts a positive charge on the molecule, strongly deactivating the aromatic ring and effectively shutting down the reaction.

Caption: Lewis acid catalyst sequestration by the THQ nitrogen.

While N-protection strategies can mitigate this issue, as demonstrated in related Friedel-Crafts acylation reactions[8], more robust and versatile methods involve constructing the THQ ring itself through a key Friedel-Crafts step.

Strategy I: Intramolecular Friedel-Crafts Alkylation

A powerful strategy to synthesize substituted THQs is through an intramolecular Friedel-Crafts reaction. In this approach, a suitable precursor bearing a tethered electrophilic group and a nucleophilic aniline-type ring is cyclized in the presence of a Lewis acid. This method elegantly bypasses the catalyst sequestration problem by building the heterocyclic ring and creating the desired substitution pattern simultaneously. Lewis acids such as scandium triflate (Sc(OTf)₃) or iron(III) chloride (FeCl₃) have proven effective in promoting these cyclizations.[9]

The general workflow involves the synthesis of an N-aryl precursor that contains a latent electrophile, such as an alcohol or alkene, which can be activated by the Lewis acid to generate an oxonium or carbocation intermediate. This intermediate is then attacked by the electron-rich aromatic ring to forge the new C-C bond and complete the heterocyclic system.

Caption: Workflow for intramolecular Friedel-Crafts cyclization.

Strategy II: Cascade Friedel-Crafts Alkylation/[1][10]-Hydride Transfer/Mannich Cyclization

A highly innovative and atom-economical approach for synthesizing poly-substituted THQs utilizes a cascade reaction catalyzed by the potent, metal-free Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃.[1][10][11] This redox-neutral annulation combines an N-alkylaniline with an electron-deficient alkyne to construct the THQ core in a single, efficient operation.[1] To synthesize a 6-substituted THQ, one would typically start with a para-substituted N-alkylaniline.

The reaction proceeds through a remarkable sequence:

-

Intermolecular Friedel-Crafts Alkylation: The B(C₆F₅)₃ catalyst activates the alkyne, making it susceptible to nucleophilic attack by the electron-rich aniline at the position ortho to the amino group. This is the initial C-C bond formation.[1]

-

[1][12]-Hydride Transfer: A subsequent intramolecular hydride shift occurs from the N-alkyl group to the newly installed side chain. This step is often rate-determining.[1][11]

-

Mannich Cyclization: The resulting iminium ion is then trapped intramolecularly by the aromatic ring in a classic Mannich-type reaction, closing the six-membered ring to yield the final 1,2,3,4-tetrahydroquinoline product.[1]

This cascade is notable for its efficiency, mild conditions, and the ability to build molecular complexity rapidly from simple starting materials.

Caption: B(C₆F₅)₃-catalyzed cascade for THQ synthesis.

Experimental Protocols

Protocol: B(C₆F₅)₃-Catalyzed Synthesis of a 6-Substituted Tetrahydroquinoline

This protocol is adapted from the redox-neutral annulation reaction developed by Ma, Yang, and coworkers.[1][10] It describes the synthesis of a model 6-methyl-substituted THQ derivative.

Materials:

-

N,N,4-trimethylaniline (1a)

-

β,γ-alkynyl-α-ketoester (2a)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Toluene (anhydrous)

-

Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath